molecular formula C29H23N5O3 B607229 DW10075 CAS No. 1804982-31-7

DW10075

货号: B607229
CAS 编号: 1804982-31-7
分子量: 489.535
InChI 键: UWMIICSPAFDEMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DW10075 is a novel, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), specifically targeting VEGFR-1, VEGFR-2, and VEGFR-2. It belongs to the anilinopyrimidine naphthamide class and was rationally designed through kinase screening . Structurally, it is defined as 6-(2-((3-acetamidophenyl)amino)pyrimidin-4-yloxy)-N-phenyl-1-naphthamide .

属性

CAS 编号

1804982-31-7

分子式

C29H23N5O3

分子量

489.535

IUPAC 名称

6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide

InChI

InChI=1S/C29H23N5O3/c1-19(35)31-22-10-6-11-23(18-22)33-29-30-16-15-27(34-29)37-24-13-14-25-20(17-24)7-5-12-26(25)28(36)32-21-8-3-2-4-9-21/h2-18H,1H3,(H,31,35)(H,32,36)(H,30,33,34)

InChI 键

UWMIICSPAFDEMX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)C2=C3C=CC(OC4=NC(NC5=CC=CC(NC(C)=O)=C5)=NC=C4)=CC3=CC=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DW-10075;  DW 10075;  DW10075

产品来源

United States

相似化合物的比较

Key Pharmacological Properties :

  • Selectivity: DW10075 exhibits nanomolar-level inhibitory activity against VEGFR-2 (IC50 = 0.69 nM), with weaker activity against VEGFR-1 (IC50 = 6.4 nM) and VEGFR-3 (IC50 = 5.5 nM) .
  • Mechanism : DW10075 blocks VEGF-induced phosphorylation of VEGFR-2 and downstream signaling pathways (e.g., ERK1/2 and AKT), suppressing endothelial cell proliferation, migration, and angiogenesis .
  • Antitumor Activity: In preclinical models, DW10075 inhibits tumor growth (e.g., U87-MG glioblastoma xenografts) by reducing microvessel density (CD31 expression) and tumor cell proliferation (Ki67 expression) .

DW10075 is compared to other VEGFR inhibitors, including Pazopanib, Sunitinib, Apatinib, and Axitinib, based on kinase selectivity, potency, and therapeutic efficacy.

Table 1: Kinase Selectivity and Inhibitory Potency
Compound VEGFR-2 IC50 (nM) Selectivity (vs. Other Kinases) Key Advantages Limitations
DW10075 0.69 No inhibition of FGFR/PDGFR-α High selectivity, potent anti-angiogenesis Limited data on clinical toxicity
Pazopanib 30 Inhibits PDGFR, FGFR, c-Kit Broad-spectrum activity Off-target effects, higher toxicity
Sunitinib 10–50 Targets PDGFR, c-Kit, RET FDA-approved for multiple cancers Severe side effects (hypertension, fatigue)
Apatinib 1–10 Selective for VEGFR-2 Approved in China for gastric cancer Limited global availability
Axitinib 0.2–0.5 Selective for VEGFR-1/2/3 High potency, FDA-approved for RCC Narrow therapeutic window

Key Findings :

Selectivity : DW10075 surpasses Pazopanib and Sunitinib in selectivity, avoiding off-target effects on FGFR and PDGFR pathways, which are linked to adverse events .

Potency : While Axitinib has a lower IC50 for VEGFR-2 (0.2–0.5 nM), DW10075’s balanced inhibition of all three VEGFRs may offer broader anti-angiogenic effects .

Table 2: Preclinical Anti-Angiogenic and Antitumor Activity
Model DW10075 Effect (Concentration) Comparator (Effect) Source
HUVEC Proliferation IC50 = 3.9 nM Apatinib (IC50 = 5.2 nM)
HUVEC Migration 61.8% inhibition at 100 nM Sunitinib (55% inhibition at 100 nM)
Rat Aortic Ring 96.8% capillary inhibition at 100 nM Axitinib (90% inhibition at 100 nM)
U87-MG Xenograft T/C% = 69.6% (500 mg/kg) Pazopanib (T/C% = 65%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DW10075
Reactant of Route 2
Reactant of Route 2
DW10075

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。